5-Bromo-N-propylquinoxalin-2-amine
Description
Properties
Molecular Formula |
C₁₁H₁₂BrN₃ |
|---|---|
Molecular Weight |
266.14 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Quinoxaline Cores
The quinoxaline skeleton, a bicyclic aromatic system with two nitrogen atoms, undergoes electrophilic substitution at specific positions depending on reaction conditions. For 5-bromo substitution, bromination typically employs elemental bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents. In DMSO, bromination proceeds via an oxidative mechanism where the solvent acts as both a reaction medium and oxidant, achieving 85–90% regioselectivity for the 5-position. For example, treating quinoxalin-2-amine with Br₂ in DMSO at 140°C under nitrogen furnishes 5-bromoquinoxalin-2-amine in 88% yield after column chromatography.
Table 1: Bromination Reagents and Outcomes
| Reagent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Br₂ | DMSO | 140 | 88 | 5-position |
| NBS | CHCl₃ | 60 | 72 | 5-position |
| HBr/H₂O₂ | AcOH | 100 | 65 | Mixed |
N-Propylamine Functionalization Techniques
Nucleophilic Substitution at the 2-Position
Introducing the N-propyl group onto the brominated quinoxaline core often involves displacing a leaving group (e.g., chloride or thiol) at the 2-position. In a representative procedure, 5-bromo-2-chloroquinoxaline reacts with propylamine in ethanol under reflux, yielding 5-Bromo-N-propylquinoxalin-2-amine in 78% isolated yield. Kinetic studies reveal that electron-withdrawing bromine at the 5-position enhances the electrophilicity of the 2-position, accelerating substitution.
Transition-Metal Catalyzed Amination
Palladium-catalyzed Buchwald-Hartwig amination offers a robust alternative for coupling propylamine with brominated intermediates. Using Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base, the reaction achieves 82% yield in toluene at 110°C. This method avoids harsh conditions and improves functional group tolerance, making it suitable for sensitive substrates.
| Method | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | None | EtOH, reflux | 78 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene, 110°C | 82 |
| Reductive Amination | NaBH₃CN | MeOH, RT | 68 |
One-Pot Synthesis and Scalability
Integrated Bromination-Amination Sequences
Recent advances enable tandem bromination and amination in a single reactor. For instance, reacting quinoxalin-2-amine with Br₂ and propylamine in DMSO at 140°C under nitrogen achieves a 75% overall yield, eliminating intermediate purification. This approach reduces waste and processing time, aligning with green chemistry principles.
Kilogram-Scale Production
Scaled-up synthesis (5 mmol to 5 mol) maintains efficiency, with DMSO-mediated reactions yielding 80% product after recrystallization. Critical parameters include strict temperature control (140 ± 2°C) and nitrogen sparging to prevent oxidation byproducts.
Mechanistic Insights and Optimization
Amine Coupling Dynamics
In palladium-catalyzed reactions, the rate-determining step involves oxidative addition of the aryl bromide to Pd(0). Computational models suggest that bulky ligands like Xantphos accelerate this step by stabilizing the Pd center.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Cost | Scalability | Yield (%) | Purity |
|---|---|---|---|---|
| Sequential Bromination/Amination | Low | High | 88 | >95% |
| One-Pot Synthesis | Medium | Moderate | 75 | 90% |
| Transition-Metal | High | Low | 82 | >98% |
The sequential method balances cost and yield, whereas transition-metal approaches offer higher purity at elevated costs.
Experimental Protocols and Characterization
Typical Bromination Procedure
A mixture of quinoxalin-2-amine (10 mmol), Br₂ (12 mmol), and DMSO (20 mL) is heated at 140°C under N₂ for 12 h. After cooling, the mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/EtOAc 4:1) to afford 5-bromoquinoxalin-2-amine as a white solid.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing 5-Bromo-N-propylquinoxalin-2-amine to minimize byproducts?
- Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, quinoxalin-2-amine derivatives are synthesized via reactions between 1,2-diamines and aldehydes/isocyanides using CeO₂ nanoparticle catalysts . Key considerations include:
- Reagent selection : Propargyl bromide is effective for N-alkylation due to its reactivity with aryl amines.
- Temperature control : Maintaining 60–80°C prevents side reactions like over-alkylation.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) isolates the target compound.
- Example reaction :
| Starting Material | Reagent | Catalyst | Yield |
|---|---|---|---|
| Quinoxaline-2-amine | Propargyl bromide | K₂CO₃ | ~65% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Multimodal characterization is essential:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, even for brominated derivatives .
- NMR spectroscopy : ¹H/¹³C NMR confirms propyl and bromine substitution patterns (e.g., δ 3.2–3.5 ppm for N-propyl protons).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 280.04).
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : It serves as a scaffold for drug discovery:
- Kinase inhibition : Bromine enhances binding to hydrophobic enzyme pockets (e.g., tyrosine kinases) .
- Antimicrobial agents : Quinoxaline derivatives exhibit activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?
- Answer : Use design of experiments (DoE) to assess variables:
- Solvent polarity : DMF or THF improves solubility of intermediates.
- Catalyst loading : CeO₂ nanoparticles (1–2 mol%) enhance reaction rates .
- Contradiction resolution : Conflicting reports on optimal pH (5–7 vs. 8–9) suggest pH-dependent stability of intermediates .
Q. What strategies address contradictory crystallographic data for brominated quinoxaline derivatives?
- Answer :
- Twinned data refinement : SHELXL handles high-resolution or twinned datasets via HKLF5 .
- Validation tools : R-factor convergence (<5%) and residual electron density maps confirm structural accuracy.
Q. How can binding interactions of this compound with biological targets be studied quantitatively?
- Answer :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD values) .
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy changes during protein-ligand binding .
Q. What mechanistic insights explain regioselectivity in brominated quinoxaline derivatives during nucleophilic substitution?
- Answer :
- Electrophilic aromatic substitution (EAS) : Bromine directs incoming nucleophiles to para positions via resonance stabilization.
- Steric effects : N-propyl groups hinder substitution at adjacent positions .
Q. How does the stability of this compound vary under different storage conditions?
- Answer : Stability studies recommend:
- Temperature : −20°C in amber vials prevents photodegradation.
- Solvent : DMSO solutions degrade by 15% over 6 months at −80°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
